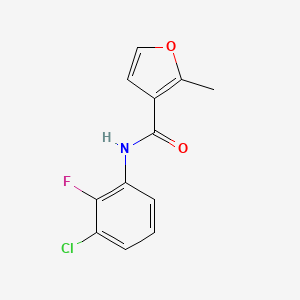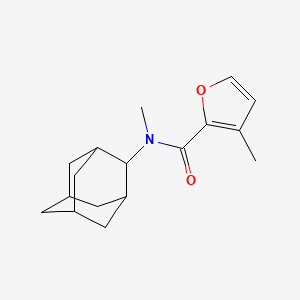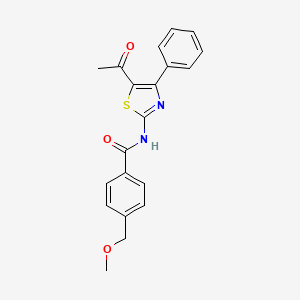
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. In
Mécanisme D'action
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of the CB1 receptor by N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, ultimately resulting in the physiological effects observed.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects, primarily mediated by its activation of the CB1 receptor. In animal studies, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have analgesic effects, reducing pain perception in various models of acute and chronic pain. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have effects on memory formation, with some studies suggesting that it may impair memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research involving N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways and avoid off-target effects. Additionally, further studies are needed to investigate the effects of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide on other physiological processes beyond pain perception, anxiety, and memory formation. Finally, the potential therapeutic applications of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide and other CB1 receptor agonists should be explored, particularly in the treatment of pain and anxiety disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide involves several steps, starting from the reaction of 3-chloro-2-fluoroaniline with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions including protection of the amino group, reduction of the nitro group, deprotection of the amino group, and acylation of the resulting amine with a carbonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been primarily used as a research tool to study the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have a high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been used in animal studies to investigate the effects of CB1 receptor activation on pain perception, anxiety, and memory formation.
Propriétés
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-8(5-6-17-7)12(16)15-10-4-2-3-9(13)11(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVJLXBWUYSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)


